2,2,2-Trifluoro-1-(4-(4-bromobenzoyl)piperidin-1-yl)ethanone
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Overview
Description
2,2,2-Trifluoro-1-(4-(4-bromobenzoyl)piperidin-1-yl)ethanone is a synthetic organic compound characterized by the presence of trifluoromethyl and bromobenzoyl groups attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(4-(4-bromobenzoyl)piperidin-1-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzoyl chloride and piperidine.
Formation of Intermediate: The reaction between 4-bromobenzoyl chloride and piperidine in the presence of a base, such as triethylamine, leads to the formation of an intermediate compound.
Introduction of Trifluoromethyl Group: The intermediate is then reacted with a trifluoromethylating agent, such as trifluoroacetic anhydride, under controlled conditions to introduce the trifluoromethyl group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and advanced purification techniques are employed to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(4-(4-bromobenzoyl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of iodinated or other substituted derivatives.
Scientific Research Applications
2,2,2-Trifluoro-1-(4-(4-bromobenzoyl)piperidin-1-yl)ethanone has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential therapeutic effects.
Materials Science: The compound’s unique chemical properties make it suitable for use in the development of advanced materials, such as polymers and coatings.
Biological Studies: It is employed in biological research to study its effects on cellular processes and molecular interactions.
Chemical Synthesis: The compound serves as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(4-(4-bromobenzoyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl and bromobenzoyl groups contribute to its binding affinity and selectivity towards these targets. The compound may modulate enzymatic activity or receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoro-1-(4-(4-fluorobenzoyl)piperidin-1-yl)ethanone
- 2,2,2-Trifluoro-1-(4-(4-chlorobenzoyl)piperidin-1-yl)ethanone
- 2,2,2-Trifluoro-1-(4-(4-methylbenzoyl)piperidin-1-yl)ethanone
Uniqueness
2,2,2-Trifluoro-1-(4-(4-bromobenzoyl)piperidin-1-yl)ethanone is unique due to the presence of the bromobenzoyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The trifluoromethyl group further enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
1-[4-(4-bromobenzoyl)piperidin-1-yl]-2,2,2-trifluoroethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrF3NO2/c15-11-3-1-9(2-4-11)12(20)10-5-7-19(8-6-10)13(21)14(16,17)18/h1-4,10H,5-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVOSCEKBAMQYAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)C2=CC=C(C=C2)Br)C(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrF3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80473899 |
Source
|
Record name | 1-[4-(4-Bromobenzoyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80473899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203186-01-0 |
Source
|
Record name | 1-[4-(4-Bromobenzoyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80473899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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